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molecular formula C20H16N2O3 B8476356 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]formamide CAS No. 58283-20-8

N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]formamide

Cat. No. B8476356
M. Wt: 332.4 g/mol
InChI Key: DXWBJEXOWIFUHE-UHFFFAOYSA-N
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Patent
US03985887

Procedure details

A mixture of 10.0 g (32.8 mmol) of 3-amino-4-benzyloxyphenyl 2-pyridyl ketone and 200 ml of ethyl formate is refluxed with stirring for 24 hours. The reaction mixture is evaporated and the residue is dissolved in methylene chloride, then is washed with dilute HCl and saturated saline solution. The dried organic phase is evaporated to give 4-benzyloxy-3-formamidophenyl 2-pyridyl ketone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:11]([NH2:23])[CH:10]=1)=[O:8].[CH:24](OCC)=[O:25]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[C:11]([NH:23][CH:24]=[O:25])[CH:10]=1)=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylene chloride
WASH
Type
WASH
Details
is washed with dilute HCl and saturated saline solution
CUSTOM
Type
CUSTOM
Details
The dried organic phase is evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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